molecular formula C8H5BrFN3 B13652399 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine

5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine

Cat. No.: B13652399
M. Wt: 242.05 g/mol
InChI Key: YRUALNJVYCJCHG-UHFFFAOYSA-N
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Description

5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine is a heterocyclic compound that contains both pyrazole and pyridine rings The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine typically involves the reaction of 4-bromo-1H-pyrazole with 2-fluoropyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-bromo-1H-pyrazole with a boronic acid derivative of 2-fluoropyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K₂CO₃), and solvents like ethanol or toluene are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can target kinases involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of pyrazole and pyridine rings with bromine and fluorine substituents. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H5BrFN3

Molecular Weight

242.05 g/mol

IUPAC Name

5-(4-bromopyrazol-1-yl)-2-fluoropyridine

InChI

InChI=1S/C8H5BrFN3/c9-6-3-12-13(5-6)7-1-2-8(10)11-4-7/h1-5H

InChI Key

YRUALNJVYCJCHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N2C=C(C=N2)Br)F

Origin of Product

United States

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